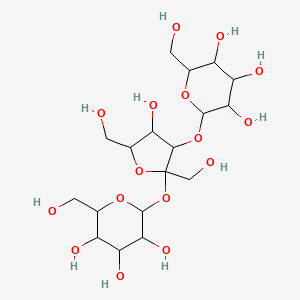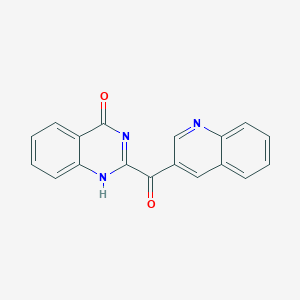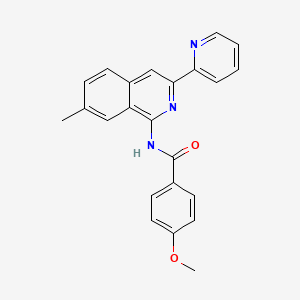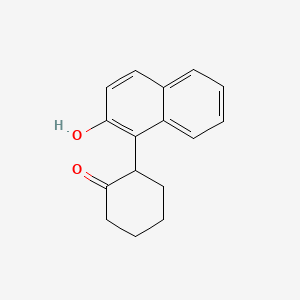
Melezitose
Overview
Description
Melezitose is a nonreducing trisaccharide sugar that is less sweet than sucrose . It is produced by many plant sap-eating insects, including aphids . This sugar is beneficial to the insects as it reduces the stress of osmosis by reducing their own water potential .
Synthesis Analysis
This compound can be synthesized by a glucosyltransferase activity in Metschnikowia reukaufii cell extracts . The main product synthesized was the trisaccharide isothis compound . Some novel derivatives of this compound are prepared by transferring an acetyl from the 4- to the 6-position after detritylation .Molecular Structure Analysis
The molecular formula of this compound is C18H32O16 . Its molecular weight is 504.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
In the case of high osmolality in the phloem sap, hemipteran species counteract osmotic pressure by producing oligosaccharides such as this compound . This compound can be partially hydrolyzed to glucose and turanose .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H32O16 and a molecular weight of 504.4 g/mol .Scientific Research Applications
Metabolic Marker and Microorganism Culture
Melezitose is utilized as a metabolic marker to differentiate between this compound fermenting microorganisms. It also serves as a carbon source for cultivating specific microorganisms, demonstrating its importance in microbiological studies and applications (Behera & Balaji, 2021).
Surfactant and Excipient in Pharmaceuticals
The sugar has potential uses as a surfactant and excipient, helping to stabilize pharmaceuticals. This highlights its role in enhancing the efficacy and stability of drugs (Behera & Balaji, 2021).
Lyoprotectant and Cryoprotectant
In various industrial applications, this compound functions as a lyoprotectant or cryoprotectant, protecting substances during freeze-drying or freezing processes (Behera & Balaji, 2021).
Food and Cosmetic Industry
It enhances edibility in the food industry and serves as a hair smoothening agent in cosmetics, showcasing its versatility across different industries (Behera & Balaji, 2021).
Fisheries and Aquaculture
This compound provides protective and nourishing effects in fisheries and aquaculture industries, indicating its value in enhancing the health and viability of aquatic organisms (Behera & Balaji, 2021).
Entomological Research and Biocontrol
In entomological research, this compound is used to study insect longevity and niche differentiation. It also acts as a biocontrol agent, playing a role in pest management strategies (Behera & Balaji, 2021).
Radiation Dosimetry
This compound has been studied for its use in radiation dosimetry, demonstrating its potential in measuring and monitoring radiation exposure (Chazhoor & Mishra, 1988).
Chemical Synthesis
Research has explored the reactivity of this compound under various conditions, contributing to the understanding of its chemical properties and potential applications in synthetic chemistry (Besset et al., 2008).
Mechanism of Action
Target of Action
Melezitose, also known as D-(+)-Melezitose, is a nonreducing trisaccharide sugar . It is produced by many plant sap-eating insects, including aphids . The primary targets of this compound are these insects and honey bees . It reduces the stress of osmosis in insects by reducing their own water potential . In honey bees, it is part of the honeydew which acts as an attractant for ants and also as a food source .
Mode of Action
This compound is produced by insects through an enzyme reaction . It can be partially hydrolyzed to glucose and turanose, the latter of which is an isomer of sucrose . In honey bees, it is known to cause malnutrition in overwintering bees . Bees fed with this compound showed increased food uptake, higher gut weights, and elevated mortality compared to bees fed a control diet .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its digestion and metabolism. It is known that this compound cannot be easily digested by the host and may accumulate in the hindgut . This accumulation can cause severe intestinal symptoms and death of the bees, probably as a result of poor this compound metabolism capabilities in the intestinal microbiota .
Pharmacokinetics
The pharmacokinetics of this compound in honey bees involves its ingestion, digestion, metabolism, and excretion . This accumulation can lead to severe intestinal symptoms and death of the bees, especially during winter or when there is no opportunity for excretion .
Result of Action
The result of this compound action in honey bees is increased food uptake, higher gut weights, and elevated mortality compared to bees fed a control diet . Moreover, severe disease symptoms, such as swollen abdomen, abdomen tipping, and impaired movement were observed in this compound-fed bees . These findings confirm the causal relation between the trisaccharide this compound and the honeydew flow disease .
Action Environment
Environmental factors significantly affect the production of this compound . Higher air temperatures and lower relative humidity levels increase this compound production . The presence of ants also influences the production of this compound . These environmental factors can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIZNVHXZXRPDR-WSCXOGSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883458 | |
| Record name | Melezitose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melezitose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
597-12-6 | |
| Record name | (+)-Melezitose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melezitose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Melezitose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melizitose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELEZITOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Melezitose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Melezitose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is melezitose and where is it found?
A1: this compound is a trisaccharide, a type of carbohydrate composed of three sugar units. It's commonly found in honeydew, a sugary excretion produced by certain phloem-feeding insects like aphids and scale insects. These insects produce this compound from sucrose they ingest from plants. [, , , , , , ]
Q2: How does this compound form in honeydew?
A2: While this compound is absent in the plant phloem sap that these insects feed on, it is synthesized within the insect gut. The exact mechanism is still being researched, but studies have shown that isolated guts of certain aphid species can synthesize this compound from sucrose. [, ]
Q3: What are the ecological roles of this compound?
A3: this compound plays a significant role in the mutualistic relationship between aphids and ants. This compound in honeydew acts as a signal, attracting ants to tend and protect aphid colonies from predators and parasites. [, , ]
Q4: How do ants respond to this compound compared to other sugars?
A4: Ants, particularly species like Lasius niger, show a strong preference for this compound over other sugars like sucrose and glucose. [, ] This preference is thought to have evolved alongside the ant-aphid mutualism.
Q5: Can this compound be harmful to honeybees?
A5: Yes, this compound can be detrimental to honeybees. Honeydew honey, often rich in this compound, is known to crystallize rapidly within the honeycomb, making it difficult for bees to access and consume. This can lead to starvation and death, especially during winter. [, ]
Q6: What is the mechanism behind this compound's harmful effect on honeybees?
A6: Research suggests that this compound is poorly digested by honeybees. [] This leads to its accumulation in the hindgut, potentially causing digestive problems and increased mortality, particularly when excretion is limited.
Q7: Does the host plant of the honeydew-producing insect influence this compound content?
A7: Yes, studies have shown that the host plant can impact this compound content in honeydew. For example, two aphid species (Chaitophorus populialbae and C. populeti) produced different levels of this compound depending on whether they were feeding on Populus tremula or P. alba. []
Q8: Does the presence or absence of ants affect this compound production in aphids?
A8: Yes, research indicates that ant attendance can influence this compound production in some aphid species. For example, Chaitophorus populeti and C. populialbae produced lower this compound levels when reared without ants. []
Q9: Are there other potential benefits for aphids synthesizing this compound?
A9: Besides attracting ants, this compound may help regulate gut osmolality in some aphid species. The production of this compound from sucrose could lower the osmotic pressure within the aphid gut. []
Q10: Do any other insects besides aphids produce this compound?
A10: Yes, studies have shown that the hymenopteran parasitoids Diadegma semiclausum and D. insulare can synthesize this compound from sucrose. [] This finding has implications for using this compound as a signature compound for honeydew consumption in ecological studies.
Q11: How does this compound affect the longevity of parasitoids like Pseudacteon tricuspis?
A11: Interestingly, this compound did not significantly increase the longevity of P. tricuspis compared to sugar-starved flies, while other sugars like fructose, glucose, sucrose, and trehalose did. This suggests that P. tricuspis might have limitations in digesting or metabolizing this compound. []
Q12: What is the molecular formula and weight of this compound?
A12: this compound has a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol. [, ]
Q13: Can this compound be used as an osmoprotectant?
A13: While not as widely used as trehalose, research suggests that a structurally similar sugar, isothis compound, derived from this compound, can act as an osmoprotectant, enhancing the survival of beneficial microorganisms during drying and storage. This could be particularly useful in formulating biocontrol agents for agricultural applications. []
Q14: How does this compound content change with plant age in willow aphids?
A14: Research on giant willow aphids (Tuberolachnus salignus) found that while this compound was the most abundant sugar in their honeydew, its levels did not significantly differ between aphids feeding on 1-year old or 2-year old willow plants. []
Q15: Can this compound be degraded by heat?
A15: Yes, this compound can undergo thermochemical degradation when exposed to heat, but at a slower rate compared to trehalulose. [, ] This characteristic could potentially be exploited to reduce this compound levels on cotton contaminated with honeydew.
Q16: What analytical techniques are used to identify and quantify this compound?
A16: High-performance liquid chromatography (HPLC) is commonly employed to separate, identify, and quantify this compound in various matrices, including honeydew, honey, and plant material. [, , , , ]
Q17: How do the physicochemical properties of this compound affect its behavior in honey?
A17: this compound, with its higher molecular weight compared to other sugars like glucose and fructose, contributes to the rapid crystallization of honeydew honey. [] This crystallization can lead to problems for beekeepers as it makes the honey difficult to extract.
Q18: Can this compound be used in the food industry?
A18: While this compound itself is not commonly used as a food additive, its isomer, isothis compound, shows potential as a prebiotic. Prebiotics are non-digestible food ingredients that promote the growth of beneficial gut bacteria. []
Q19: Can this compound be used as a model compound in membrane separation studies?
A19: Yes, this compound has been used in studies involving cation exchange membranes. Its hydrolysis, catalyzed by H+ ions loaded onto the membrane, produces fructose and this compound, offering insights into membrane separation processes and kinetics. []
Q20: How does this compound interact with sucrose phosphatase?
A20: Research has shown that this compound can inhibit sucrose phosphatase activity in sugarcane. The inhibition is partially competitive, suggesting that this compound might compete with sucrose for binding to the enzyme. []
Q21: Does this compound affect the persistence of viruses in insects like Culicoides sonorensis?
A21: Studies on Culicoides sonorensis, a biting midge and a known vector of certain animal viruses, showed that this compound did not significantly affect the persistence of bluetongue and epizootic hemorrhagic disease viruses. []
Q22: Can this compound be used as an adjuvant in vaccines?
A22: Yes, derivatives of this compound, particularly those substituted with fatty acid esters, have shown potential as adjuvants in vaccine formulations. Adjuvants are substances that enhance the immune response to a vaccine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)


![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B1663771.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B1663775.png)
![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)



![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)
![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)